N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused bicyclic system with an oxygen atom in the seven-membered ring. Key structural features include:
- 8,10-dimethyl substituents: These groups enhance steric bulk and may influence receptor binding or metabolic stability.
- 11-oxo group: A ketone moiety that contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-5-7-19-17(10-13)23(2)21(25)16-11-14(6-8-18(16)26-19)22-20(24)12-15-4-3-9-27-15/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRFSRQBKFVZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=CS4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 922009-50-5 |
| Structural Features | Dibenzo[b,f][1,4]oxazepine core with thiophene substitution |
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases.
- Receptor Modulation : The oxazepine core allows for interaction with various receptors, including neurotransmitter receptors and hormone receptors. This property may contribute to their potential use in treating psychiatric disorders.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can mitigate oxidative stress-related damage in cells.
Anticancer Activity
Several studies have explored the anticancer potential of dibenzo[b,f][1,4]oxazepine derivatives:
- Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxic effects against human breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated:
- Case Study 2 : In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal cell death and improved cognitive function. This effect was attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .
Research Findings
A summary of notable research findings on the biological activity of this compound is presented below:
Comparison with Similar Compounds
Structural Analogues: Core Heteroatom Variation
Key Observations :
- Oxazepine vs.
- Substituent Effects : The thiophene group in the target compound may confer unique π-stacking interactions compared to methoxyphenyl or trifluoromethyl groups in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
